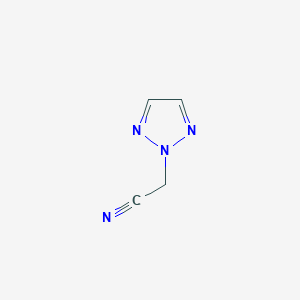

2-(2H-1,2,3-triazol-2-yl)acetonitrile

Description

Historical Evolution of 1,2,3-Triazole Chemistry

The exploration of 1,2,3-triazoles began in the early 20th century, with initial syntheses relying on cyclocondensation reactions of hydrazines with carbonyl compounds. A pivotal advancement emerged in the 1960s through the Huisgen 1,3-dipolar cycloaddition, which enabled the regioselective formation of 1,2,3-triazoles from azides and alkynes. The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal in the early 2000s revolutionized triazole synthesis, offering quantitative yields under mild conditions and sparking widespread adoption in medicinal chemistry and bioconjugation. These methodologies laid the groundwork for derivatives like this compound, which incorporates both the triazole ring and a nitrile group to enhance electronic diversity.

Significance in Heterocyclic Chemistry Research

As a nitrogen-rich heterocycle, 1,2,3-triazole exhibits unique physicochemical properties, including aromatic stability, dipole moment, and hydrogen-bonding capacity. The acetonitrile substituent in this compound introduces an electron-withdrawing group that modulates the electron density of the triazole ring, influencing its reactivity in nucleophilic substitutions and metal-coordination chemistry. This combination has proven vital in designing kinase inhibitors, where the triazole acts as a bioisostere for carboxylic acids, and the nitrile group participates in hydrogen bonding with target proteins.

Molecular Architecture and Structural Taxonomy

The molecular structure of this compound (C~8~H~6~N~4~, MW 158.16 g/mol) features a planar benzo[d]triazole system fused to a methylene-acetonitrile moiety. X-ray crystallographic data confirm that the triazole ring adopts the 2H-tautomer in the solid state, stabilized by conjugation with the benzene ring. Key structural parameters include:

| Parameter | Value |

|---|---|

| Bond length (C-N, triazole) | 1.31–1.37 Å |

| Dihedral angle (triazole-benzene) | 3.2° |

| Nitrile C≡N bond length | 1.16 Å |

The nitrile group’s linear geometry and high polarity facilitate dipole-dipole interactions, making the compound soluble in polar aprotic solvents like DMF and acetonitrile.

Position within the Triazole Derivative Family

This compound belongs to the benzotriazole subclass, distinguished by the fusion of a benzene ring to the triazole core. Compared to monocyclic 1,2,3-triazoles, the benzannulation enhances aromatic stabilization and extends π-conjugation, red-shifting UV absorption maxima to ~300 nm. Unlike 1,2,4-triazoles, which exhibit different regiochemical reactivity, 1,2,3-triazoles in this compound participate in metal-free [3+2] cycloadditions and serve as directing groups in C–H functionalization.

Research Significance in Modern Chemistry

Recent studies highlight the compound’s utility in multiple domains:

- Medicinal Chemistry : As a precursor to gefitinib analogs, where triazole-nitrilo hybrids inhibit epidermal growth factor receptor (EGFR) tyrosine kinase with IC~50~ values <10 nM.

- Materials Science : Incorporated into liquid crystals and organic semiconductors, leveraging its planar structure and dipole moment for charge transport.

- Synthetic Methodology : Serving as a linchpin in domino reactions, such as the base-promoted synthesis of pyrrolo[1,2-a]triazolo[3,4-c]pyrazines, where it facilitates sequential C–N bond formations.

The compound’s dual functionality—combining a heteroaromatic ring with a reactive nitrile group—ensures its continued relevance in addressing challenges in targeted drug delivery and organic electronics.

Structure

3D Structure

Properties

IUPAC Name |

2-(triazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-4-8-6-2-3-7-8/h2-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBVJICJPIWZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-1,2,3-triazol-2-yl)acetonitrile typically involves the reaction of benzotriazole with chloroacetonitrile in the presence of anhydrous potassium carbonate in dimethylformamide at room temperature . Another method includes heating the reactants at reflux in solvents like toluene, benzene, or alcohols, or using dimethylformamide/dimethyl sulfoxide as the reaction medium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2H-1,2,3-triazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.

Common Reagents and Conditions:

Nucleophilic Reagents: Used in substitution reactions to introduce different functional groups.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Like sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to simpler triazole compounds .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 1,2,3-triazole derivatives, including 2-(2H-1,2,3-triazol-2-yl)acetonitrile, in the development of anticancer agents. For instance, a study evaluated various 4,5-disubstituted 2H-1,2,3-triazoles for their anti-cancer activities against a panel of 60 human cancer cell lines. The results showed that certain analogues exhibited potent growth inhibitory effects with GI50 values of less than 10 nM against multiple cancer types, including melanoma and ovarian cancer .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Type | GI50 (nM) | TGI (nM) |

|---|---|---|---|

| Compound 2l | Various | <10 | <10 |

| Compound 2e | Gliosarcoma | LD50: 7.5 | - |

| Compound 2m | Melanoma | <10 | 10 |

2. Bioisosteric Replacement

The triazole moiety can serve as a bioisostere for amide bonds in drug design. Studies have demonstrated that 1,4-disubstituted 1,2,3-triazoles can effectively mimic trans-amide bonds and are less prone to metabolic degradation compared to traditional amides. This property enhances their potential in optimizing structure-activity relationships (SAR) for drug candidates targeting various receptors .

Agrochemicals

1. Pesticide Development

Triazole derivatives are also significant in agrochemical applications. Their ability to interact with biological systems makes them suitable candidates for developing new pesticides. The stability and reactivity of the triazole ring allow for modifications that can improve efficacy against pests while reducing toxicity to non-target organisms.

Materials Science

1. Synthesis of Functional Materials

The versatility of this compound extends to materials science where it can be utilized in synthesizing high-energy materials and polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties due to the strong interactions facilitated by the triazole unit .

Table 2: Properties of Materials Incorporating Triazole Derivatives

| Material Type | Property Enhanced | Observation |

|---|---|---|

| High-energy materials | Thermal Stability | Increased decomposition temperature |

| Polymers | Mechanical Strength | Improved tensile strength |

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Agents

In a focused study on novel anticancer agents based on triazole scaffolds, researchers synthesized several derivatives and evaluated their activity against various cancer cell lines. The study identified lead compounds with significant potency and favorable pharmacokinetic profiles suitable for further development .

Case Study 2: Triazole as Bioisostere in Drug Design

A systematic approach was taken to assess the efficacy of triazole derivatives as bioisosteres for amides in a specific receptor-targeting drug design project. The findings indicated that compounds containing the triazole motif displayed enhanced receptor binding affinity and reduced metabolic instability compared to their amide counterparts .

Biological Activity

Introduction

The compound 2-(2H-1,2,3-triazol-2-yl)acetonitrile belongs to a class of compounds known as 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , featuring a triazole ring that contributes to its biological activity. The triazole moiety is known for its ability to form stable complexes with various biological targets, enhancing its pharmacological potential.

Antimicrobial Properties

- Antibacterial Activity : Triazole derivatives, including this compound, have demonstrated significant antibacterial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways .

- Antifungal Activity : The antifungal efficacy of triazoles is well-documented. They inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity .

Anticancer Potential

Research into the anticancer properties of 1,2,3-triazole derivatives has shown promising results. These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

- Cytotoxicity Assays : Studies report that certain triazole derivatives have IC50 values in the micromolar range against cancer cells, indicating potent cytotoxic activity .

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in microbial metabolism and cancer progression.

- Receptor Interaction : These compounds can interact with various receptors in the body, modulating signaling pathways that lead to therapeutic effects.

- Metal Complexation : The ability of triazoles to form complexes with metal ions enhances their stability and biological activity.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several 1,2,3-triazole derivatives against common pathogens. The results revealed that compounds containing the triazole moiety displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 6.3 µg/mL to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity Assessment

In a study assessing the anticancer potential of various triazole derivatives, it was found that certain compounds exhibited IC50 values lower than 20 µM against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Summary Table of Biological Activities

| Biological Activity | Type | Mechanism |

|---|---|---|

| Antibacterial | Yes | Cell wall synthesis inhibition |

| Antifungal | Yes | Ergosterol biosynthesis inhibition |

| Anticancer | Yes | Induction of apoptosis |

| Anti-inflammatory | Yes | Cytokine modulation |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole Derivatives

(a) 2-(1H-1,2,3-Triazol-1-yl)acetonitrile (CAS 4368-69-8)

- Structure : Differs in triazole substituent position (1-yl vs. 2-yl), leading to distinct regiochemistry.

- Properties :

- Molecular formula: C₄H₄N₄; molecular weight: 108.1 g/mol.

- Liquid at room temperature, suggesting lower melting point compared to fused-ring analogs.

- Reactivity : The 1-yl substitution may alter nucleophilic/electrophilic behavior due to lone pair orientation differences .

(b) 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile (CAS 118521-81-6)

- Structure : Incorporates a fused benzene ring, enhancing aromaticity.

- Properties :

- Molecular formula: C₈H₆N₄; molecular weight: 158.16 g/mol.

- Higher lipophilicity due to the benzotriazole moiety, likely improving membrane permeability in bioactive molecules.

- Safety : Classified as acutely toxic (oral, Category 4) and skin-irritating (H315/H319) .

Thiazole and Benzothiazole Derivatives

(a) 2-(1,3-Benzothiazol-2-ylsulfanyl)acetonitrile (CAS 24793-01-9)

- Structure : Benzothiazole core with a sulfanyl-acetonitrile group.

- Properties: Molecular formula: C₉H₆N₂S₂; molecular weight: 206.29 g/mol.

- Applications : Intermediate in synthesizing bis-heterocyclic compounds for medicinal chemistry .

(b) (4-Methyl-1,3-thiazol-2-yl)acetonitrile

Melting Points and Physical States

Key Insight : Fused aromatic systems (e.g., benzotriazole) generally exhibit higher melting points due to increased molecular rigidity and π-π stacking .

Chemical Reactivity

- Nitrile Group : Participates in nucleophilic additions (e.g., with amines or Grignard reagents).

- Triazole Ring :

- 1,2,3-Triazoles undergo electrophilic substitution at N-2 or N-3 positions, influencing regioselectivity in cross-coupling reactions.

- Benzotriazole derivatives are photostable, making them useful as UV absorbers .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2H-1,2,3-triazol-2-yl)acetonitrile in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified P95 masks) is required if dust or aerosols form .

- Ventilation : Work in a fume hood with local exhaust ventilation to minimize inhalation exposure. Avoid skin contact due to acute toxicity (H302, H315) and eye irritation risks (H319) .

- Storage : Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Use secondary containment to prevent spills .

Q. How can researchers synthesize this compound, and what are common optimization strategies?

- Methodological Answer :

- Synthetic Route : Likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by nitrile functionalization. A similar approach was used for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid .

- Optimization : Vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, acetonitrile or DMF may improve yield due to their coordinating properties. Monitor progress via TLC or LC-MS .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Use and NMR to confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and acetonitrile moiety (δ ~2.5 ppm for CH) .

- IR : Look for C≡N stretch near 2240 cm and triazole C-N vibrations at 1500–1600 cm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion (e.g., [M+H] at m/z 136.05 for CHN) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement, leveraging constraints/restraints for disordered regions. Validate with R and check for overfitting via the Hirshfeld test .

- Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian 16) to resolve ambiguities in bond lengths/angles .

Q. What strategies mitigate unexpected reactivity of the triazole ring in synthetic applications?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the triazole nitrogen with Boc groups during reactions sensitive to nucleophilic attack .

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states. Avoid protic solvents that may protonate the triazole, altering reactivity .

Q. How does the electron-withdrawing nitrile group influence the compound’s bioactivity?

- Methodological Answer :

- Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with biological targets (e.g., kinases). The nitrile group may enhance binding via dipole interactions or act as a hydrogen bond acceptor .

- SAR Studies : Synthesize analogs (e.g., replacing CN with COOH or CONH) to compare potency. For example, thiazole analogs showed altered antimicrobial activity due to electronic effects .

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

- Methodological Answer :

- Solubility Assays : Use shake-flask method in water, ethanol, and acetonitrile. Compare with predicted logP values (e.g., ChemAxon). Adjust predictions using Abraham solvation parameters .

- Co-solvency : If solubility is low (<1 mg/mL), employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.